molecular formula C12H13NO2 B119772 (R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one CAS No. 158271-95-5

(R)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B119772
CAS No.: 158271-95-5
M. Wt: 203.24 g/mol
InChI Key: IPPHIZDKNVGDJX-NSHDSACASA-N
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Description

®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and pyrrolidinone.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a catalyst or ligand in various chemical reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Biological Pathways: It can be used to study biological pathways and mechanisms.

Medicine

    Drug Development:

    Therapeutic Agents: It may be explored as a therapeutic agent for various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism by which ®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry, biology, or industry.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one: The enantiomer of the compound with potentially different biological activities.

    1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one: The racemic mixture of the compound.

    Other Pyrrolidinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

®-1-(2-Hydroxy-1-phenylethyl)-1H-pyrrol-2(5H)-one is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture.

Properties

IUPAC Name

1-[(1R)-2-hydroxy-1-phenylethyl]-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPHIZDKNVGDJX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)N1C(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC(=O)N1[C@@H](CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369981
Record name 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158271-95-5
Record name 1-[(1R)-2-Hydroxy-1-phenylethyl]-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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